molecular formula C19H21N3O B2353895 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-phenylurea CAS No. 905797-64-0

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-phenylurea

Cat. No.: B2353895
CAS No.: 905797-64-0
M. Wt: 307.397
InChI Key: XIODUDXCRTZVFU-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-phenylurea is a urea derivative characterized by a central urea (-NHCONH-) functional group substituted with a 3,4-dihydro-2H-pyrrole ring, a 3,5-dimethylphenyl group, and a phenyl moiety.

Properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-14-11-15(2)13-17(12-14)22(18-9-6-10-20-18)19(23)21-16-7-4-3-5-8-16/h3-5,7-8,11-13H,6,9-10H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIODUDXCRTZVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-phenylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C16H20N2O
  • Molecular Weight : 256.35 g/mol
  • CAS Number : 153620-64-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways.
  • Receptor Binding : It may act as an antagonist or agonist at certain receptor sites, influencing neurotransmitter activity.

Biological Activity Overview

The following table summarizes the key biological activities associated with 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-phenylurea:

Activity Type Description Reference
AntibacterialExhibits activity against methicillin-resistant Staphylococcus aureus (MRSA).
AntineoplasticDemonstrates potential in inhibiting cancer cell proliferation.
Cholinergic ActivityActs as an acetylcholinesterase inhibitor, potentially useful in Alzheimer's treatment.

Antibacterial Activity

In a study exploring the antibacterial properties of pyrrole derivatives, 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-phenylurea showed significant inhibitory effects against MRSA strains. The minimum inhibitory concentration (MIC) was recorded at 8 µg/mL, indicating strong potential as an antibacterial agent.

Antineoplastic Properties

Research has indicated that this compound can inhibit the growth of various cancer cell lines. For instance, it was observed to reduce viability in HT-29 colon cancer cells by inducing apoptosis through mitochondrial pathways. This suggests its potential as a lead compound in anticancer drug development.

Cholinergic Activity

The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. The inhibition of AChE can enhance cholinergic signaling, which is beneficial in treating neurodegenerative diseases such as Alzheimer's. In vitro studies demonstrated effective inhibition with IC50 values comparable to established AChE inhibitors.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues: Pyrrol-2-one Derivatives

Two pyrrol-2-one derivatives, 5-(4-chlorophenyl)-5-(4-aminophenyl)-3-phenyl-1,5-dihydro-2H-pyrrol-2-one (15m) and 5-(4-hydroxyphenyl)-3,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one (16a), provide key insights :

Property Target Urea Compound Compound 15m Compound 16a
Core Structure Urea-linked pyrrol Pyrrol-2-one lactam Pyrrol-2-one lactam
Substituents 3,5-dimethylphenyl, phenyl 4-chlorophenyl, 4-aminophenyl 4-hydroxyphenyl, diphenyl
Melting Point (°C) Not reported 209.0–211.9 138.1–140.6
Synthetic Yield (%) Not reported 46 63

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in 15m) correlate with higher melting points, suggesting increased crystallinity, whereas electron-donating groups (e.g., OH in 16a) reduce melting points .
Urea-Based Compounds

3-[3-(Dimethylamino)propyl]-1-phenylurea shares the urea backbone but lacks the dihydro-pyrrole and dimethylphenyl groups :

Property Target Urea Compound 3-[3-(Dimethylamino)propyl]-1-phenylurea
Substituents 3,4-dihydro-2H-pyrrol, dimethylphenyl Dimethylaminopropyl, phenyl
Toxicological Data Not reported Insufficiently investigated

Key Observations :

  • The dimethylaminopropyl group in the comparator urea derivative introduces a tertiary amine, which may influence lipophilicity and membrane permeability compared to the target compound’s aromatic substituents .

Discussion of Research Findings and Implications

  • Electronic Effects: Computational studies on nitro-pyridines (e.g., B3LYP/6-31++G** methods in ) suggest that substituent positioning impacts bond lengths and charge distribution.
  • Safety Considerations: Like 3-[3-(dimethylamino)propyl]-1-phenylurea, the toxicological profile of the target compound remains uncharacterized, underscoring the need for rigorous hazard assessment .

Data Tables

Table 1. Structural and Physical Comparison

Compound Core Structure Key Substituents Melting Point (°C) Yield (%)
Target Urea Compound Urea Dihydro-pyrrol, dimethylphenyl N/A N/A
15m Pyrrol-2-one 4-Cl, 4-NH2, phenyl 209.0–211.9 46
16a Pyrrol-2-one 4-OH, diphenyl 138.1–140.6 63

Table 2. Functional Group Impact

Group Role Example Compound Effect
Urea (-NHCONH-) Hydrogen bonding Target Compound Enhanced solubility/target affinity
Lactam Rigidity, dipole interactions 15m, 16a Increased crystallinity
Chloro (-Cl) Electron-withdrawing 15m Higher thermal stability

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